N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0970153
InChI: InChI=1S/C19H22N2O2S/c1-4-10-23-17-7-5-6-15(12-17)18(22)21-19(24)20-16-9-8-13(2)14(3)11-16/h5-9,11-12H,4,10H2,1-3H3,(H2,20,21,22,24)
SMILES: CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C
Molecular Formula: C19H22N2O2S
Molecular Weight: 342.5 g/mol

N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide

CAS No.:

Cat. No.: VC0970153

Molecular Formula: C19H22N2O2S

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide -

Specification

Molecular Formula C19H22N2O2S
Molecular Weight 342.5 g/mol
IUPAC Name N-[(3,4-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
Standard InChI InChI=1S/C19H22N2O2S/c1-4-10-23-17-7-5-6-15(12-17)18(22)21-19(24)20-16-9-8-13(2)14(3)11-16/h5-9,11-12H,4,10H2,1-3H3,(H2,20,21,22,24)
Standard InChI Key PARVEHBDHIRGOA-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C
Canonical SMILES CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator